molecular formula C13H15FN4 B6496300 1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine CAS No. 2548979-87-7

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine

Cat. No.: B6496300
CAS No.: 2548979-87-7
M. Wt: 246.28 g/mol
InChI Key: ZOEMEIKMWNHCMJ-UHFFFAOYSA-N
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Description

“1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine” is a compound that belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring . The pyrazole ring is a five-membered aromatic heterocycle, characterized by three carbon atoms and two adjacent nitrogen atoms . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of similar fluorinated pyrazole compounds has been reported in the literature . A two-step reaction was used to synthesize a new fluorinated pyrazole . Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The molecular weight of a similar compound, “5-(4-Fluorophenyl)-1H-pyrazol-3-amine”, is reported to be 177.18 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar fluorinated pyrazole compounds include a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .

Biochemical Analysis

Biochemical Properties

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with human estrogen alpha receptor (ERα) with a binding affinity close to that of 4-hydroxytamoxifen, a native ligand Additionally, the compound’s fluorinated pyrazole structure contributes to its stability and binding affinity in protein-ligand complexes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated cytotoxicity against breast cancer cell lines, indicating its potential as an anti-cancer agent . Furthermore, its interaction with the estrogen receptor suggests it may alter gene expression patterns associated with cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorinated pyrazole moiety enhances its binding affinity to target proteins, such as the estrogen receptor . This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s fluorinated structure may influence its metabolic stability and the formation of metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation in target tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4/c14-10-3-1-9(2-4-10)12-7-13(17-16-12)18-6-5-11(15)8-18/h1-4,7,11H,5-6,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEMEIKMWNHCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NNC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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